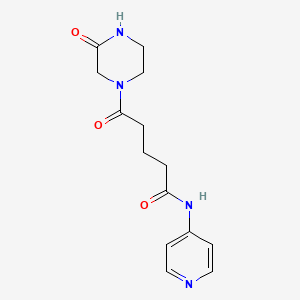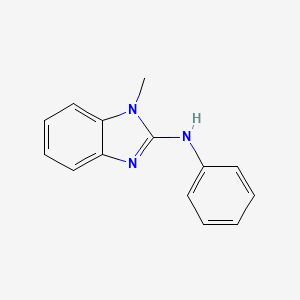![molecular formula C19H23FN6O2 B10980850 N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10980850.png)
N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a pyrimidinyl group and a fluorophenylethylamine moiety, making it a molecule of interest for its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperazine core.
Attachment of the Fluorophenylethylamine Moiety: This step involves the reaction of 3-fluorophenylethylamine with an activated ester or acid chloride derivative of the piperazine intermediate.
Final Coupling: The final coupling step involves the reaction of the intermediate with an appropriate carboxamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the amine or piperazine nitrogen atoms using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide may serve as a ligand for studying receptor-ligand interactions, particularly in the context of neurotransmitter systems due to its structural similarity to known bioactive compounds.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development in areas such as neurology or oncology.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylethylamine moiety suggests potential activity at neurotransmitter receptors, while the pyrimidinyl group may confer additional binding specificity. The compound could modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on its binding affinity and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2-(3-chlorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-{[2-(3-methylphenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide: Similar structure with a methyl group instead of fluorine.
N-(2-{[2-(3-nitrophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide: Similar structure with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its binding affinity to certain biological targets compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H23FN6O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)ethylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H23FN6O2/c20-16-4-1-3-15(13-16)5-8-21-17(27)14-24-19(28)26-11-9-25(10-12-26)18-22-6-2-7-23-18/h1-4,6-7,13H,5,8-12,14H2,(H,21,27)(H,24,28) |
InChI Key |
JGGLPLGLKUIXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NCCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-chloro-2-(methylsulfanyl)benzamide](/img/structure/B10980768.png)
![5-{[(2-chlorophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10980776.png)



![2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B10980785.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10980795.png)
![ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate](/img/structure/B10980796.png)

![(1S)-2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B10980815.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10980823.png)
![2-(2,4-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B10980830.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B10980867.png)
![1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid](/img/structure/B10980868.png)
